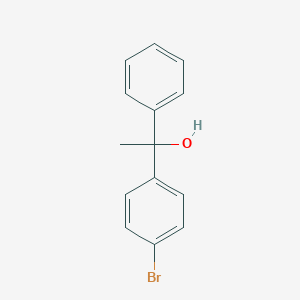

1-(4-Bromophenyl)-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJPHIFIUXSDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known basic properties of 1-(4-Bromophenyl)-1-phenylethanol (CAS RN: 15832-69-6). Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also includes extrapolated information based on the synthesis of analogous compounds. For comparative purposes, a summary of the properties of the related compound, 1-(4-Bromophenyl)ethanol, is provided in a distinct section. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Core Properties of this compound

This compound is a tertiary alcohol characterized by the presence of a phenyl group, a 4-bromophenyl group, and a methyl group attached to the carbinol carbon.[1][2] Its structure suggests its potential as a chiral building block in organic synthesis.[2] The bromine substituent offers a site for further chemical modifications, such as cross-coupling reactions, making it a potentially versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the basic identification information that has been found.

| Property | Value | Source |

| CAS Number | 15832-69-6 | [3] |

| Molecular Formula | C₁₄H₁₃BrO | [3] |

| Molecular Weight | 277.16 g/mol | [3] |

| Synonyms | 1-(4-bromophenyl)-1-phenylethan-1-ol | [3] |

Spectroscopic Data

Experimental Protocols: Synthesis

A standard and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[4][5] This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, this would involve the reaction of phenylmagnesium bromide with 4'-bromoacetophenone or the reaction of 4-bromophenylmagnesium bromide with acetophenone.

Generalized Grignard Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of similar tertiary alcohols and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene or 4-Bromobenzyl bromide

-

Acetophenone or 4'-Bromoacetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Place magnesium turnings in the round-bottom flask.

-

Add a small crystal of iodine.

-

Assemble the reflux condenser and addition funnel.

-

Prepare a solution of the aryl bromide (bromobenzene or 4-bromobenzyl bromide) in anhydrous ether or THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with the Ketone:

-

Prepare a solution of the ketone (acetophenone or 4'-bromoacetophenone) in anhydrous ether or THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise from the addition funnel to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Generalized workflow for the Grignard synthesis of this compound.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathway interactions of this compound. Compounds with similar structural motifs, such as halogenated aromatic compounds, can exhibit a range of biological activities, and this compound could be a candidate for screening in various biological assays.

Comparative Data: 1-(4-Bromophenyl)ethanol

For the benefit of researchers, this section provides a summary of the available data for the closely related but structurally distinct secondary alcohol, 1-(4-Bromophenyl)ethanol.

Physicochemical Properties of 1-(4-Bromophenyl)ethanol

| Property | Value | Source |

| CAS Number | 5391-88-8 | [6] |

| Molecular Formula | C₈H₉BrO | [6] |

| Molecular Weight | 201.06 g/mol | [6] |

| Melting Point | 36-38 °C | [6] |

| Boiling Point | 119-121 °C at 7 mmHg | [6] |

| Density | 1.46 g/mL at 25 °C | [6] |

Spectroscopic Data for 1-(4-Bromophenyl)ethanol

Spectroscopic data for 1-(4-Bromophenyl)ethanol is available and can be found in various databases.[6][7][8][9] This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

Biological Activity of (S)-1-(4-Bromophenyl)ethanol

The (S)-enantiomer of 1-(4-Bromophenyl)ethanol has been studied for its potential as a drug for treating bacterial infections.[10] It has also been shown to be toxic to the MRC-7 human lung cancer cell line, with a proposed mechanism involving the inhibition of DNA synthesis.[10]

Conclusion

This compound is a tertiary alcohol with potential applications in organic synthesis as a chiral building block or a versatile intermediate. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The generalized Grignard synthesis protocol provided in this guide offers a starting point for its preparation in the laboratory. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and materials science. Researchers working with this compound are encouraged to perform and publish detailed characterization data to enrich the collective scientific knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 15832-69-6 | Benchchem [benchchem.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]

- 8. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. cymitquimica.com [cymitquimica.com]

1-(4-Bromophenyl)-1-phenylethanol CAS number lookup

CAS Number: 15832-69-6

This technical guide provides an in-depth overview of 1-(4-Bromophenyl)-1-phenylethanol, a tertiary alcohol of interest to researchers, scientists, and professionals in drug development. This document covers its chemical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, and its potential applications as a chiral building block in medicinal chemistry.

Compound Identification and Properties

This compound is an aromatic alcohol characterized by a chiral center, making it a valuable building block in stereoselective synthesis.[1] Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-bromophenyl group. The presence of the bromine atom on one of the phenyl rings provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15832-69-6[2][3] |

| Molecular Formula | C₁₄H₁₃BrO[2][3] |

| Molecular Weight | 277.16 g/mol [3] |

| IUPAC Name | This compound[2] |

| SMILES | CC(O)(c1ccc(Br)cc1)c1ccccc1[2] |

| InChIKey | MSJPHIFIUXSDAB-UHFFFAOYSA-N[2] |

Table 2: Spectroscopic Data for the Related Compound 1-(4-Bromophenyl)ethanol (CAS: 5391-88-8)

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR | Data available for the related compound.[4][5] |

| IR Spectrum | Data available for the related compound.[5][6] |

Synthesis via Grignard Reaction

The most common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.

There are two primary retrosynthetic pathways for the synthesis of this compound:

-

Pathway A: Reaction of 4-bromobenzophenone with methylmagnesium bromide.

-

Pathway B: Reaction of acetophenone with 4-bromophenylmagnesium bromide.

The following section details a generalized experimental protocol for the Grignard synthesis, which can be adapted for either pathway.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound by reacting a ketone with a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene or Methyl bromide (depending on the chosen pathway)

-

Iodine crystal (for initiation)

-

4-Bromobenzophenone or Acetophenone

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

Step 1: Preparation of the Grignard Reagent

-

Ensure all glassware is thoroughly dried to prevent the reaction from being quenched by water.

-

Place magnesium turnings in the round-bottom flask.

-

Assemble the reflux condenser and addition funnel.

-

Add a solution of the appropriate alkyl/aryl bromide (e.g., bromobenzene) in anhydrous ether to the addition funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small iodine crystal.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with the Ketone

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the ketone (e.g., 4-bromobenzophenone) in anhydrous ether and place it in the addition funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in the available literature, its structural features suggest its potential as a valuable intermediate in drug discovery and development.

-

Chiral Building Block: As a chiral alcohol, enantiomerically pure forms of this compound can serve as key starting materials for the asymmetric synthesis of complex molecules with specific biological activities.[1] The stereochemistry of a drug molecule is often crucial for its pharmacological effect.

-

Intermediate for Pharmaceutical Agents: The presence of a bromine atom allows for a variety of subsequent chemical transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures. Brominated compounds are often used as intermediates in the synthesis of pharmaceuticals.

-

Scaffold for Novel Compounds: The 1,1-diaryl ethanol scaffold is present in various biologically active molecules. Further functionalization of this compound could lead to the discovery of novel compounds with potential therapeutic applications. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, such as against acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research.[7]

Logical Relationship of its Potential Use

Conclusion

This compound is a tertiary alcohol with significant potential as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Grignard reaction. While direct biological data for this specific compound is limited, its structural characteristics, including a chiral center and a reactive bromine substituent, make it an attractive starting point for the synthesis of novel and complex molecules with potential therapeutic value. Further research into the synthesis of its enantiopure forms and the exploration of its derivatives could unveil new opportunities in the development of future pharmaceuticals.

References

- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]

- 2. 1-(4-BROMOPHENYL)-1-PHENYLETHAN-1-OL | CAS 15832-69-6 [matrix-fine-chemicals.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]

- 5. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Bromophenyl)ethanol(5391-88-8) IR Spectrum [m.chemicalbook.com]

- 7. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(4-Bromophenyl)-1-phenylethanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Bromophenyl)-1-phenylethanol, tailored for researchers, scientists, and professionals in drug development. This document outlines its characteristics, synthesis protocols, and spectral data, presenting a thorough resource for laboratory and research applications.

Physicochemical Properties

This compound is a tertiary aromatic alcohol. Its properties can vary slightly depending on whether it is in its racemic form or as a specific enantiomer. The compound is often described as a white to light brown crystalline powder or a clear, colorless liquid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| CAS Number | 15832-69-6 (racemate) | [2] |

| Appearance | White to light brown crystalline powder or clear colorless liquid | [3][4] |

| Melting Point | 36-38 °C (lit.) | [3][5] |

| Boiling Point | 119-121 °C at 7 mmHg (lit.) | [3][5] |

| Density | 1.46 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.5680 | [3] |

| Flash Point | 146 °F (63.3 °C) | [3][6] |

| pKa | 14.22 ± 0.20 (Predicted) | [3] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8 | [7] |

| Infrared (IR) (thin film) | νmax (cm⁻¹) = 3356, 1593, 1489, 1403, 1086, 824 | [7] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common approach involves the Grignard reaction.

Synthesis of this compound via Grignard Reaction

This protocol is a general representation based on standard Grignard reaction procedures.

Materials and Reagents:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

4-Bromoacetophenone

-

Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of dry ether or THF. A solution of bromobenzene in the dry solvent is added dropwise from the addition funnel. The reaction is initiated, which may require gentle warming. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Ketone: The prepared Grignard reagent (phenylmagnesium bromide) is cooled in an ice bath. A solution of 4-bromoacetophenone in the same dry solvent is added dropwise from the addition funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is carefully poured into a beaker containing an ice-cold solution of saturated aqueous ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[8]

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[9] It is a tertiary alcohol, and its hydroxyl group can undergo typical alcohol reactions. The bromine atom on the phenyl ring provides a site for further functionalization, such as in cross-coupling reactions.[1]

Applications in Research and Development

This compound serves as a valuable chiral building block in organic synthesis.[1] Its structure is of interest in the development of pharmaceuticals and agrochemicals, where chirality plays a crucial role in biological activity.[1][4] The presence of the bromophenyl group allows for its use as an intermediate in the synthesis of more complex molecules.[10]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]

- 2. 100760-04-1|(S)-1-(4-Bromophenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. 1-(4-Bromophenyl)ethanol CAS#: 5391-88-8 [amp.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. echemi.com [echemi.com]

- 10. guidechem.com [guidechem.com]

Technical Guide: Physicochemical Properties of Brominated Phenyl-Substituted Ethanols

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular formula and weight of brominated phenyl-substituted ethanol derivatives. It addresses the common nomenclature ambiguity between 1-(4-Bromophenyl)ethanol and the diaryl equivalent, (4-Bromophenyl)(phenyl)methanol, which the term "1-(4-Bromophenyl)-1-phenylethanol" may imply. This document summarizes the core physicochemical properties of these compounds and presents a generalized workflow for the characterization of such aryl alcohols. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and drug development.

Introduction and Nomenclature Clarification

In the field of organic synthesis and medicinal chemistry, precise molecular identification is paramount. The compound name "this compound" is ambiguous and does not conform to standard IUPAC nomenclature. This name could be interpreted as a derivative of ethanol with both a 4-bromophenyl group and a phenyl group attached to the first carbon. Such a structure is more accurately named (4-Bromophenyl)(phenyl)methanol .

However, searches for the initially stated compound name overwhelmingly yield results for 1-(4-Bromophenyl)ethanol , a chiral alcohol that is a common intermediate in organic synthesis. Given this discrepancy, this guide will provide data for both compounds to ensure clarity and comprehensive coverage.

Physicochemical Data

The fundamental molecular properties of 1-(4-Bromophenyl)ethanol and (4-Bromophenyl)(phenyl)methanol are summarized below. These data are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(4-Bromophenyl)ethanol | C8H9BrO | 201.06 |

| (4-Bromophenyl)(phenyl)methanol | C13H11BrO | 263.13 |

Experimental Protocols: Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the synthesis of these specific compounds are proprietary or published across various journals. However, general methodologies for their synthesis and characterization are well-established in the chemical literature.

General Synthetic Approaches

1-(4-Bromophenyl)ethanol is commonly synthesized via the reduction of its corresponding ketone, 1-(4-bromophenyl)ethanone. A typical laboratory-scale synthesis involves:

-

Reaction: The reduction of 1-(4-bromophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

-

Work-up: The reaction is typically quenched with water, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified, often through column chromatography or recrystallization, to yield the final white crystalline solid.

** (4-Bromophenyl)(phenyl)methanol** can be synthesized through a Grignard reaction. This involves:

-

Grignard Reagent Formation: Preparation of a Grignard reagent from bromobenzene, for example.

-

Reaction: The subsequent reaction of this Grignard reagent with 4-bromobenzaldehyde.

-

Purification: Similar work-up and purification steps involving extraction and chromatography are employed to isolate the desired diaryl alcohol.

Standard Characterization Methods

The structural confirmation and purity assessment of aryl alcohols like those discussed herein typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the aromatic rings and the structure of the alkyl chain.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, most notably the characteristic broad absorption band of the hydroxyl (-OH) group.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compound.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a novel or synthesized chemical entity follows a logical progression from initial synthesis to final validation. The following diagram illustrates a generalized workflow applicable to the characterization of aryl alcohols.

Caption: Generalized workflow for the synthesis and characterization of an aryl alcohol.

Solubility Profile of 1-(4-Bromophenyl)-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromophenyl)-1-phenylethanol, a tertiary aromatic alcohol with significant potential as a chiral building block in organic synthesis and drug development.[1] Due to the absence of publicly available quantitative solubility data, this document focuses on a qualitative assessment based on the compound's molecular structure and physicochemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound is provided, alongside a logical workflow diagram to guide solvent selection.

Introduction to this compound

This compound is a tertiary aromatic alcohol featuring a central carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-bromophenyl group.[1] The presence of two distinct aryl groups and a chiral center makes it a molecule of significant interest in synthetic and medicinal chemistry.[1] The bromine substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse array of derivatives.[1]

Molecular Structure:

Understanding the solubility of this compound is critical for its application in various stages of research and development, including reaction engineering, purification, formulation, and biological screening.

Predicted Solubility in Common Solvents

While specific quantitative data is not available, a qualitative prediction of the solubility of this compound in different classes of solvents can be inferred from its molecular structure. The molecule possesses both nonpolar (two aromatic rings) and polar (hydroxyl group) characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can participate in hydrogen bonding with protic solvents.[2][3] However, the large, nonpolar aromatic rings will significantly hinder solubility, especially in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar hydroxyl group. The absence of strong hydrogen bonding networks in the solvent makes it easier to solvate the nonpolar portions of the molecule. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate | Moderate to High | The two aromatic rings contribute to significant nonpolar character, favoring solubility in nonpolar and weakly polar solvents through London dispersion forces and dipole-induced dipole interactions. Synthesis and work-up procedures for similar compounds often utilize these types of solvents.[4][5][6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in a given solvent. This method is a fundamental technique in chemical research and development.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., ethanol, ethyl acetate, hexane)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath (e.g., water bath, heating block)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or a magnetic stirrer for a sufficient period to allow the system to reach equilibrium. This may take several hours to a day.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the collected filtrate.

-

-

Solvent Evaporation:

-

Place the vial containing the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or use a vacuum desiccator to evaporate the solvent completely.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L.

-

g/100 mL: (mass of residue / volume of filtrate collected) x 100

-

mol/L: (moles of residue / volume of filtrate collected in L)

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical solvent selection process and a typical experimental workflow for solubility determination.

Caption: Logical workflow for predicting the solubility of this compound based on its molecular structure.

Caption: A generalized experimental workflow for the gravimetric determination of solubility.

Conclusion

References

Technical Guide: Physicochemical and Synthetic Aspects of Brominated Phenyl-Ethanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the physicochemical properties and synthetic pathways related to brominated phenyl-ethanol compounds. Due to the limited availability of experimental data for 1-(4-Bromophenyl)-1-phenylethanol, this document focuses on the closely related and well-characterized compound, 1-(4-Bromophenyl)ethanol, while also outlining a viable synthetic route for the former.

Physicochemical Data of 1-(4-Bromophenyl)ethanol

Quantitative data for 1-(4-Bromophenyl)ethanol, a structurally similar secondary alcohol, is summarized below. It is crucial to note that these values are for a related compound and should be used as an estimation pending experimental verification for this compound.

| Property | Value | Conditions |

| Melting Point | 36-38 °C | Literature |

| Boiling Point | 119-121 °C | 7 mm Hg |

| 253.3 °C | 760 mmHg | |

| Density | 1.46 g/mL | at 25 °C |

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of melting and boiling points, crucial for the characterization of synthesized compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid can be determined with high precision using a capillary tube method, often employing a Thiele tube or a modern melting point apparatus.[1][2][3]

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

Thiele tube or a commercial melting point apparatus (e.g., Mel-Temp)

-

Heating oil (e.g., mineral oil or silicone oil) for Thiele tube

-

Thermometer

-

Sample of the compound, finely powdered

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a larger tube to pack the sample tightly into the sealed end, to a height of about 2-3 mm.[2]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil, with the oil level above the sample but below the top of the capillary.[2][3][4]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform temperature distribution throughout the oil.[1][4] The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached to ensure thermal equilibrium.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.[1]

Boiling Point Determination (Microscale Capillary Method)

For small quantities of a liquid, the boiling point can be accurately determined using a microscale method.[5][6]

Apparatus:

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath apparatus

-

Rubber band or wire

Procedure:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This is then placed in a heating bath, such as a Thiele tube.[7]

-

Heating: The heating bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[7][8] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[6]

Synthesis of this compound

While extensive research on this compound is not widely published, its synthesis can be reliably achieved through a Grignard reaction. This method is a cornerstone of organic chemistry for forming carbon-carbon bonds.

The logical workflow for this synthesis involves the reaction of a Grignard reagent with a suitable ketone. There are two primary pathways:

-

Reaction of phenylmagnesium bromide with 4-bromoacetophenone.

-

Reaction of 4-bromophenylmagnesium bromide with acetophenone.

The following diagram illustrates the first pathway.

Caption: Synthetic pathway for this compound via Grignard reaction.

This technical guide provides foundational data and methodologies for professionals working with brominated phenyl-ethanol derivatives. The outlined protocols for determining melting and boiling points are standard, reliable methods for characterizing these and other novel compounds. The provided synthetic workflow offers a clear and logical path for the preparation of this compound, a compound of interest for further research and development.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. labcomercial.com [labcomercial.com]

- 5. chemconnections.org [chemconnections.org]

- 6. jove.com [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Stereochemistry of 1-(4-Bromophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)-1-phenylethanol is a chiral tertiary alcohol with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and other biologically active molecules. Its stereochemistry is of paramount importance as the biological activity of chiral compounds often resides in a single enantiomer. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and stereochemical assignment. Detailed experimental protocols, extrapolated from established methodologies for analogous compounds, are provided to facilitate further research and application.

Introduction

Chirality is a fundamental concept in drug discovery and development, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This compound possesses a single stereocenter at the carbinol carbon, making it a valuable chiral precursor.[1] The presence of a phenyl group and a 4-bromophenyl group attached to the stereocenter, along with a methyl group, provides a scaffold for diverse chemical modifications. The bromine atom, in particular, serves as a handle for cross-coupling reactions, enabling the synthesis of a wide array of derivatives.[1] Understanding and controlling the stereochemistry of this molecule is crucial for harnessing its full potential in medicinal chemistry and materials science.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a specific enantiomer. A common approach for synthesizing chiral tertiary alcohols is the asymmetric addition of an organometallic reagent to a prochiral ketone.

Experimental Protocol: Asymmetric Grignard Addition

This protocol is an adaptation of well-established methods for the asymmetric synthesis of tertiary alcohols.

-

Preparation of the Chiral Ligand-Reagent Complex: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), a solution of a chiral ligand (e.g., (-)-sparteine) in an anhydrous solvent (e.g., toluene) is cooled to -78 °C.

-

Addition of Grignard Reagent: Phenylmagnesium bromide (a slight excess) is added dropwise to the chiral ligand solution, and the mixture is stirred for 30 minutes to allow for complex formation.

-

Addition of Ketone: A solution of 4-bromoacetophenone in anhydrous toluene is added dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral Resolution of Racemic this compound

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a highly effective method for resolving chiral alcohols.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on the well-documented enzymatic resolution of 1-phenylethanol and its derivatives.[2]

-

Reaction Setup: In a flask, racemic this compound is dissolved in an appropriate organic solvent (e.g., hexane or toluene).

-

Acyl Donor: An acyl donor, such as vinyl acetate, is added to the solution.

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), is added to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively acylate one enantiomer at a faster rate.

-

Monitoring: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the newly formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.

-

Enzyme Removal: The immobilized enzyme is removed by filtration.

-

Separation: The unreacted alcohol and the ester are separated by column chromatography on silica gel.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using sodium hydroxide in methanol) to obtain the other enantiomer of the alcohol.

Stereochemical Assignment and Characterization

Determining the absolute configuration and enantiomeric purity of this compound is crucial. This is typically achieved through a combination of analytical techniques.

Chiral Chromatography

Chiral HPLC and GC are the most common methods for determining the enantiomeric excess of a chiral compound.

Table 1: Exemplary Chiral Chromatography Conditions for Analogous Compounds

| Analyte | Method | Column | Mobile Phase/Carrier Gas | Temperature | Retention Times (min) |

| 1-Phenylethanol | GC | Astec® CHIRALDEX™ B-PM | Helium | 120 °C | R(+): ~8.5, S(-): ~9.0 |

| (S)-1-(4-Bromophenyl)ethanol | HPLC | Chiralcel OD-H | Hexane/Isopropanol | Ambient | Not specified |

Note: Specific conditions for this compound need to be empirically developed, but the conditions for analogous compounds provide a good starting point.

Polarimetry

Table 2: Specific Rotation of Analogous Chiral Alcohols

| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |

| 1-Phenylethanol | (R)-(+) | +43.03° | c=1, Methanol |

| 1-Phenylethanol | (S)-(-) | -43.03° | c=1, Methanol |

NMR Spectroscopy with Chiral Derivatizing Agents

The enantiomeric excess can also be determined by NMR spectroscopy after derivatizing the alcohol with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters. The signals of the diastereomers will be distinct in the 1H or 19F NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio.

Experimental Protocol: Formation of Diastereomeric Esters for NMR Analysis

This protocol is adapted from the procedure for 1-phenylethanol.[2]

-

Reaction Setup: To a solution of the enantiomerically enriched this compound in an anhydrous solvent (e.g., dichloromethane) containing a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP), add a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) at 0 °C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

NMR Analysis: Acquire a 1H or 19F NMR spectrum of the purified diastereomeric ester. The integration of the well-resolved signals corresponding to each diastereomer will allow for the calculation of the enantiomeric excess.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis, resolution, and stereochemical characterization of this compound.

Caption: A logical workflow for the synthesis and stereochemical analysis.

Potential Applications and Future Directions

While specific biological activities of this compound are not extensively reported, the related compound (S)-1-(4-Bromophenyl)ethanol has been noted for its potential as an antibacterial agent and its toxicity towards certain cancer cell lines, possibly through the inhibition of DNA synthesis.[3] This suggests that enantiomerically pure this compound and its derivatives are promising candidates for further investigation in drug discovery. The bromophenyl moiety allows for the introduction of various functional groups via cross-coupling reactions, opening avenues for the creation of libraries of novel chiral compounds for biological screening.

Future research should focus on the development of efficient and scalable asymmetric syntheses of this compound, as well as a thorough investigation of the biological activities of its individual enantiomers. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their development as potential therapeutic agents.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its potential utility in various scientific and industrial applications. While specific data for this compound is limited, this guide provides a comprehensive framework for its synthesis, resolution, and characterization based on well-established principles and methodologies for analogous chiral alcohols. The detailed protocols and workflow are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this promising chiral building block.

References

An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the tertiary aromatic alcohol, 1-(4-Bromophenyl)-1-phenylethanol. Due to the limited direct research on this specific compound, this paper also draws upon data from the closely related secondary alcohol, 1-(4-Bromophenyl)ethanol, to infer potential characteristics and methodologies.

Chemical Properties and Data

This compound is a chiral aromatic alcohol featuring a central carbon bonded to a hydroxyl group, a phenyl group, a 4-bromophenyl group, and a methyl group.[1] The presence of the bromine atom provides a valuable site for further chemical modifications, particularly through cross-coupling reactions, making it an interesting building block in organic synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| CAS Number | 15832-69-6 | [1] |

| 1-(4-Bromophenyl)ethanol | ||

| Molecular Formula | C₈H₉BrO | [2][3][4] |

| Molecular Weight | 201.06 g/mol | [2][3][4][5] |

| Appearance | White to light brown crystalline powder | [3][6] |

| Melting Point | 36-38 °C | [6] |

| Boiling Point | 119-121 °C at 7 mmHg | [6] |

| Density | 1.46 g/mL at 25 °C | [6] |

| CAS Number | 5391-88-8 | [3][4] |

Table 2: Spectroscopic Data for 1-(4-Bromophenyl)ethanol

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8 | [7] |

| IR (thin film) | νmax (cm⁻¹) = 3356, 1593, 1489, 1403, 1086, 824 | [7] |

Synthesis Protocols

The primary route for synthesizing this compound is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a suitable ketone.

Method 1: Phenylmagnesium Bromide with 4'-Bromoacetophenone

This is the most direct conceptual pathway to the target compound.

Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the solution will turn cloudy and begin to reflux.

-

Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4'-Bromoacetophenone:

-

Dissolve 4'-bromoacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the flask containing the phenylmagnesium bromide in an ice bath.

-

Add the 4'-bromoacetophenone solution dropwise to the Grignard reagent with constant stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Work-up:

-

Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

References

- 1. This compound | 15832-69-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 1-(4-Bromophenyl)ethanol | 5391-88-8 [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol of interest in synthetic organic chemistry and potentially in drug discovery. Due to the limited specific historical information available for this particular compound, this document focuses on its synthesis via the well-established Grignard reaction, its physicochemical properties, and its prospective applications based on its structural features and the known utility of related compounds. This guide includes detailed, plausible experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate understanding and further research.

Introduction and Historical Context

The discovery of this compound is not well-documented in publicly available scientific literature. Its existence and synthesis are predicated on the development of foundational reactions in organic chemistry, most notably the Grignard reaction, discovered by Victor Grignard in 1900. This powerful carbon-carbon bond-forming reaction allows for the synthesis of alcohols from carbonyl compounds and organomagnesium halides. The synthesis of tertiary alcohols, such as this compound, is a classic application of this methodology. While a specific "discovery" of this compound is not attributable to a single individual or date, its preparation is a logical extension of the Grignard reaction's capabilities.

The primary significance of this compound lies in its potential as a synthetic intermediate. The presence of a bromine atom on one of the phenyl rings provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments, making it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO | Commercial Supplier |

| Molecular Weight | 277.16 g/mol | Commercial Supplier |

| CAS Number | 15832-69-6 | Commercial Supplier |

For the related and more extensively studied compound, 1-(4-bromophenyl)ethanol , the following data is available and may serve as a useful reference:

| Property | Value | Source |

| Appearance | White to light brown crystalline powder | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 119-121 °C at 7 mmHg | [1] |

| Density | 1.46 g/mL at 25 °C | [1] |

Spectroscopic Data (Reference Compound: 1-(4-bromophenyl)ethanol)

The following spectroscopic data for 1-(4-bromophenyl)ethanol can provide insights into the expected spectral features of this compound.

¹H NMR Spectrum of 1-(4-bromophenyl)ethanol:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | d | 2H | Ar-H |

| 7.22 | d | 2H | Ar-H |

| 4.85 | q | 1H | CH-OH |

| 2.05 | s | 1H | OH |

| 1.39 | d | 3H | CH₃ |

Note: In the spectrum of this compound, one would expect to see additional signals in the aromatic region corresponding to the protons of the second phenyl group, and the disappearance of the quartet for the methine proton, which would be replaced by a singlet for the methyl group, and the absence of a distinct OH proton signal depending on the solvent and concentration.

Infrared (IR) Spectrum of 1-(4-bromophenyl)ethanol:

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 | O-H stretch (broad) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1070 | C-O stretch |

| ~820 | C-H bend (para-substituted aromatic) |

Note: The IR spectrum of this compound would be expected to show similar characteristic peaks, with potential slight shifts in wavenumber and intensity.

Experimental Protocols for Synthesis

The most logical and common method for the synthesis of this compound is the Grignard reaction. Two primary routes are feasible:

-

Route A: Reaction of 4-bromoacetophenone with phenylmagnesium bromide.

-

Route B: Reaction of acetophenone with 4-bromophenylmagnesium bromide.

Below is a detailed, plausible experimental protocol for Route A.

Synthesis of this compound via Grignard Reaction (Route A)

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

4-Bromoacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (optional, as an initiator)

-

Hydrochloric acid (HCl), dilute solution

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination. The apparatus should be protected from atmospheric moisture using drying tubes filled with calcium chloride.

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask.

-

Add a small crystal of iodine to the flask (optional, to activate the magnesium).

-

In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting solution of phenylmagnesium bromide will be cloudy and grayish-brown.

Step 2: Reaction with 4-Bromoacetophenone

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether or THF and place this solution in the dropping funnel.

-

Add the 4-bromoacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization (e.g., from hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Expected Yield: While no specific yield is reported in the literature for this exact reaction, Grignard reactions of this type typically proceed in good to excellent yields (70-90%), depending on the purity of the reagents and the exclusion of moisture.

Visualizations

Grignard Reaction Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Potential Applications in Drug Development and Research

While specific applications of this compound are not extensively reported, its structural motifs suggest several areas of potential utility for researchers in drug development.

-

Scaffold for Medicinal Chemistry: The diarylethanol core is present in a number of biologically active molecules. The bromine atom serves as a key functional group for diversification through metal-catalyzed cross-coupling reactions. This allows for the rapid synthesis of a library of analogues with varied substituents on the brominated phenyl ring, which can be screened for biological activity against various targets.

-

Precursor for Novel Heterocycles: The tertiary alcohol functionality can be a precursor for the synthesis of various heterocyclic compounds through dehydration followed by cyclization reactions, or through substitution reactions. Many heterocyclic scaffolds are privileged structures in medicinal chemistry.

-

Chiral Building Block: this compound is a chiral molecule. The synthesis of enantiomerically pure forms of this alcohol could provide valuable building blocks for the asymmetric synthesis of complex drug candidates, where stereochemistry is often crucial for biological activity.

The related compound, (S)-1-(4-bromophenyl)ethanol, has been studied for its potential in the treatment of bacterial infections and has shown toxicity to certain cancer cell lines.[1][2] This suggests that derivatives of this compound could also be explored for similar biological activities.

Logical Relationship for Application in Medicinal Chemistry

Caption: Potential workflow for the use of this compound in drug discovery.

Conclusion

This compound is a synthetically accessible tertiary alcohol with significant potential as a versatile intermediate in organic synthesis. While its specific history of discovery is not well-defined, its preparation is a straightforward application of the Grignard reaction. The presence of a bromine atom and a chiral center makes it an attractive building block for the synthesis of diverse and complex molecules, particularly in the context of medicinal chemistry and drug discovery. The provided experimental protocol and workflow diagrams offer a practical guide for its synthesis and a conceptual framework for its potential applications. Further research into the biological activities of this compound and its derivatives is warranted.

References

Methodological & Application

Application Notes and Protocol: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficiency in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde, ketone, or ester.[3][4] The reaction is a versatile tool for synthesizing primary, secondary, and tertiary alcohols.[4][5]

This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol. This compound serves as a valuable chiral building block and synthetic intermediate in the development of pharmaceuticals and other biologically active molecules.[6] The presence of a bromine atom on one of the phenyl rings offers a site for further molecular modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry.[6] The protocol outlined below employs the reaction of phenylmagnesium bromide with 4-bromoacetophenone.

Reaction Principle and Stoichiometry

The synthesis is a two-step process performed in a single pot:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[7] It is critical to maintain anhydrous (water-free) conditions, as Grignard reagents are strong bases and will react with any protic source, such as water, which would quench the reagent.[1][2][8]

-

Nucleophilic Addition to Ketone: The prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromoacetophenone. This addition forms a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final product, this compound.[3][7]

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

3.1. Materials and Reagents

All glassware must be scrupulously cleaned and oven-dried overnight to remove all traces of water before use.[9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings

-

Bromobenzene

-

4'-Bromoacetophenone

-

Anhydrous diethyl ether (or THF)

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Addition (dropping) funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle and magnetic stirrer

3.2. Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| Magnesium Turnings | 24.31 | 22.0 | 1.1 | 0.53 g |

| Bromobenzene | 157.01 | 20.0 | 1.0 | 1.88 mL (d=1.49) |

| 4'-Bromoacetophenone | 199.04 | 20.0 | 1.0 | 3.98 g |

| Anhydrous Diethyl Ether | 74.12 | - | - | ~100 mL |

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

-

Place the magnesium turnings (0.53 g) and a magnetic stir bar into an oven-dried 250 mL three-neck round-bottom flask fitted with a reflux condenser and an addition funnel. The system should be protected from atmospheric moisture with drying tubes.

-

Add ~20 mL of anhydrous diethyl ether to the flask, sufficient to cover the magnesium.

-

Prepare a solution of bromobenzene (1.88 mL) in 40 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add a small crystal of iodine to the magnesium suspension. The iodine helps to activate the magnesium surface.[10]

-

Add approximately 5 mL of the bromobenzene solution from the addition funnel to the flask. The reaction should initiate, which is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and gentle refluxing of the ether.[2][10] If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium with a dry stirring rod.[2][9]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent, phenylmagnesium bromide.

Part B: Reaction with 4'-Bromoacetophenone

-

In a separate dry flask, dissolve 4'-bromoacetophenone (3.98 g) in ~30 mL of anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice-water bath.

-

Slowly add the 4'-bromoacetophenone solution to the stirring Grignard reagent via the addition funnel. The addition should be exothermic; control the rate to maintain a gentle reflux.[2] A thick, gummy precipitate of the magnesium alkoxide salt will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

Part C: Workup and Product Isolation

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL) dropwise. This step is exothermic and will produce gas. Alternatively, pour the reaction mixture over ice containing a dilute acid like HCl.[1][7]

-

Transfer the entire mixture to a separatory funnel. Two distinct layers should form.

-

Separate the layers. Extract the aqueous layer twice with diethyl ether (~20 mL each time).

-

Combine all the organic (ether) layers and wash them sequentially with saturated sodium bicarbonate solution and then brine (saturated NaCl solution).[9]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9][10]

-

Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to yield the crude product, which may be an oil or a solid.

-

Purify the crude product by recrystallization, typically from a solvent system like hexane/ethyl acetate, to obtain pure this compound as a crystalline solid.

Caption: Experimental workflow for the synthesis.

Expected Results and Data Analysis

5.1. Yield Calculation

The theoretical yield is calculated based on the limiting reagent, which is typically the bromobenzene or the ketone if used in equal molar amounts.

| Parameter | Value |

| Moles of Limiting Reagent | 20.0 mmol |

| Molar Mass of Product | 277.16 g/mol |

| Theoretical Yield (g) | 5.54 g |

| Actual Yield (g) | (To be measured) |

| Percent Yield (%) | (To be calculated) |

5.2. Product Characterization

The identity and purity of the final product, this compound (CAS No. 15832-69-6), should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol group (~3200-3600 cm⁻¹).[11]

-

Melting Point: To assess purity.

-

Mass Spectrometry: To confirm the molecular weight (277.16 g/mol ).[12]

Safety Precautions

-

Grignard Reagents: Are highly reactive, basic, and moisture-sensitive. They can be pyrophoric. Handle under an inert atmosphere at all times.

-

Anhydrous Ethers (Diethyl Ether, THF): Are extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[13] Work in a well-ventilated fume hood. Ethers can also form explosive peroxides upon storage.

-

Bromobenzene and 4'-Bromoacetophenone: Are irritants. Avoid skin and eye contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Quenching: The workup step is highly exothermic. Add the quenching solution slowly and with adequate cooling to control the reaction.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. This compound | 15832-69-6 | Benchchem [benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound - Protheragen [protheragen.ai]

- 13. mason.gmu.edu [mason.gmu.edu]

Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-1-phenylethanol from 4'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-bromophenyl)-1-phenylethanol, a tertiary alcohol of interest in organic synthesis and as a potential building block for pharmaceutical compounds. The primary method detailed is the Grignard reaction, which facilitates the formation of a new carbon-carbon bond. Additionally, a protocol for the reduction of the parent ketone, 4'-bromoacetophenone, to the secondary alcohol, 1-(4-bromophenyl)ethanol, using sodium borohydride is provided for reference and as a comparative method. This document includes quantitative data, detailed experimental procedures, and a visual representation of the experimental workflow to aid in reproducibility and understanding.

Introduction

Aromatic alcohols are a crucial class of organic compounds that often serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a tertiary aromatic alcohol distinguished by a chiral center and the presence of a bromine atom, which allows for further functionalization through various cross-coupling reactions. Its synthesis is a valuable process for medicinal chemists and drug development professionals. The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of this tertiary alcohol from a ketone precursor.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Grignard reaction and the reduction of 4'-bromoacetophenone to 1-(4-bromophenyl)ethanol using sodium borohydride.

| Parameter | Grignard Reaction with Phenylmagnesium Bromide | Sodium Borohydride Reduction |

| Product | This compound | 1-(4-Bromophenyl)ethanol |

| Starting Material | 4'-Bromoacetophenone | 4'-Bromoacetophenone |

| Reagent | Phenylmagnesium Bromide | Sodium Borohydride (NaBH4) |

| Solvent | Anhydrous Diethyl Ether or THF | Methanol, Ethanol, or THF/Methanol |

| Reaction Time | ~1-2 hours | ~1 hour |

| Work-up | Acidic quench (e.g., aq. H2SO4 or NH4Cl) | Water or acidic work-up |

| Typical Yield | Not specified in provided results | High (often >90%) |

| Product Purity | Requires purification (e.g., recrystallization) | High, may require purification |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the addition of a phenyl group to 4'-bromoacetophenone using a Grignard reagent.

Materials:

-

4'-Bromoacetophenone

-